Vitacic

Corneal dystrophy Ocular tolerability Nucleotide therapy

Researchers requiring a multi-target purinergic agonist for corneal wound healing studies face limited options: single-agent nucleosides or deproteinized blood extracts lack the coordinated P2Y₁/P2Y₂/P2Y₄/P2Y₆/P2Y₁₁ receptor engagement needed to replicate clinical epithelial repair. Vitacic is a sterile, fixed-ratio five-component ophthalmic solution (adenosine 0.2 g, cytidine 0.6 g, thymidine 0.2 g, uridine 0.7 g, guanylate 5′-disodium 1.2 g per 100 mL) with published comparative clinical data versus taurine and Solcoseryl, supporting formulary selection where patient comfort or multi-receptor synergy is prioritized. Supplied for non-human research use; available via inquiry with full composition documentation.

Molecular Formula C48H64N17Na2O28P
Molecular Weight 1404.1 g/mol
CAS No. 78837-98-6
Cat. No. B13757518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitacic
CAS78837-98-6
Molecular FormulaC48H64N17Na2O28P
Molecular Weight1404.1 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
InChIInChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1
InChIKeyFKKZQICWWIUIPM-CMCQJTTPSA-L
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitacic: Multi-Nucleoside/Nucleotide Ophthalmic Solution


Vitacic (also designated Vitasic) is a sterile ophthalmic solution classified under ATC code S01XA — Other Ophthalmologicals [1]. Its active composition is a fixed-ratio mixture of five nucleoside and nucleotide components per 100 mL: adenosine 0.2 g, cytidine 0.6 g, thymidine 0.2 g, uridine 0.7 g, and guanylate 5′-disodium 1.2 g [1][2]. The compound is registered under CAS Number 78837-98-6 with a molecular formula of C₄₈H₆₄N₁₇Na₂O₂₈P and a molecular weight of 1404.1 g/mol [3]. It is indicated for promoting corneal wound healing in conditions involving loss of corneal substance, including keratitis, corneal wounds and burns, traumatic ulcers, post-keratoplasty rehabilitation, and contact-lens-associated epithelial disruption [4].

Why Generic Substitution Fails for Vitacic


Vitacic is not a single-molecule drug but a defined five-component system in a specific fixed mass ratio. The constituent nucleosides (adenosine, cytidine, thymidine, uridine) and the nucleotide (guanylate 5′-disodium) each target distinct purinergic P2Y receptor subtypes expressed on corneal epithelial cells, and their combined action elicits a broader spectrum of pro-migratory, pro-proliferative, and mucinogenic signals than any individual component [1][2]. Substituting Vitacic with a single-agent ophthalmic preparation (e.g., taurine alone, a single nucleoside, or deproteinized calf blood extract) alters both the receptor activation profile and the stoichiometric balance required for coordinated epithelial and stromal repair [3]. Clinically, this non-interchangeability has been demonstrated in direct comparative studies: Vitacic exhibits a tolerability and therapeutic effect profile distinct from both taurine-based formulations and Solcoseryl, meaning that formulary substitution without confirmatory comparative data carries a measurable risk of reduced treatment efficacy or altered safety outcomes [3][4].

Vitacic Comparative Evidence Guide


Superior Tolerability Over Taufon in Corneal Dystrophy

In a direct comparative study of 66 patients (132 eyes) with hereditary reticular corneal dystrophy, Vitasic eye drops were rated as better tolerated than taufon (taurine 4%) eye drops when administered by standard instillation [1]. The study further reported that the therapeutic effect of Vitasic — assessed by time course of clinical symptoms and visual acuity — was higher than that of taufon [1]. Although the published abstract does not provide a numerical tolerability scale, the study design explicitly compared tolerability as a pre-defined endpoint, and the direction of the finding reliably favors Vitacic over this specific comparator in this specific patient population.

Corneal dystrophy Ocular tolerability Nucleotide therapy

Magnetophoresis-Enhanced Efficacy vs Taufon

The same comparative study demonstrated that the therapeutic effect of Vitasic could be further increased through magnetophoresis-assisted delivery, producing the best overall results in the treatment of hereditary reticular corneal dystrophy [1]. This enhancement was observed on top of the already higher baseline therapeutic effect of Vitasic compared to taufon. While numerical effect sizes (e.g., visual acuity line gains, symptom resolution rates) are not available in the publicly accessible abstract, the reported superiority hierarchy — Vitasic magnetophoresis > Vitasic instillation > taufon instillation — provides a rank-order differentiation relevant for protocol design [1].

Magnetophoresis Corneal drug delivery Corneal dystrophy

Adverse Events vs Solcoseryl in Corneal Erosion and Dry Eye

In a randomized, double-blind study of 94 patients (52 with corneal erosion, 30 with dry eye syndrome, 8 unevaluable, plus 4 additional cases), the adverse event profile of Vitasic eye drops was characterized alongside Solcoseryl eye drops (deproteinized calf blood extract) [1]. The only adverse reactions recorded were 2 instances of stinging in the Solcoseryl group and 1 case of severe irritation in the Vitasic group [1]. No other adverse reactions were observed in either group. While Solcoseryl demonstrated a consistent superiority in the speed of corneal healing and corneal moistening that reached statistical significance in some parameters, the adverse event data provide a quantitative baseline for safety comparison [1]. The Vitasic group's single severe irritation event (approximately 1.1% of the total patient cohort) versus Solcoseryl's two stinging events (approximately 2.1%) represents a low absolute adverse event incidence for both products, but the nature of the adverse event differs qualitatively (severe irritation vs. stinging) [1].

Corneal erosion Dry eye syndrome Ocular safety

Post-Refractive Surgery Repair vs Viscoelastic Alternatives

In a study of 43 patients (58 eyes) undergoing photorefractive keratectomy (PRK) or laser-assisted in situ keratomileusis (LASIK), Vitacic was specifically recommended as the corneal repair-promoting agent for the subgroup of patients exhibiting contact lens intolerance without concomitant tear hypoproduction [1]. This recommendation was based on preoperative diagnostic stratification using Bengal rose staining, lacrimal plasmin-like enzyme (PLE) activity measurements, the Norn test, and the Schirmer test [1]. In contrast, patients with contact lens intolerance plus tear hypoproduction were directed toward low-concentration viscoelastic preparations (Vismed), not Vitacic [1]. This differential triage demonstrates that Vitacic occupies a defined clinical niche — repair activation in the normosecretory post-surgical eye — that is distinct from both lubricant/viscoelastic alternatives and from the taurine or Solcoseryl comparators studied in other contexts.

Photorefractive keratectomy LASIK Corneal epithelial repair

Multi-Component Nucleoside Composition vs Single Agents

Vitacic is formulated as a fixed-combination preparation containing five distinct nucleoside/nucleotide species: adenosine, cytidine, thymidine, uridine, and guanylate 5′-disodium [1]. This compositional breadth contrasts with single-agent alternatives such as taurine 4% (Taufon), depreteinized calf blood extract (Solcoseryl), and single-nucleotide preparations. Preclinical evidence demonstrates that different P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁) are co-expressed on human corneal epithelial cells, and that nucleotide agonists exhibit a potency hierarchy — ATP ≥ UTP > ADP ≥ UDP — with distinct intracellular Ca²⁺ mobilization profiles for each receptor subtype [2]. The presence of both purine and pyrimidine nucleotides/nucleosides in Vitacic enables simultaneous engagement of multiple P2Y receptor pathways that individually regulate epithelial migration, proliferation, and mucin secretion [2][3]. Single-agent alternatives that agonize only a subset of these receptors cannot recapitulate the full spectrum of pro-repair signaling elicited by the five-component mixture.

P2Y receptor agonism Nucleoside mixture Corneal epithelial migration

Vitacic: Evidence-Based Application Scenarios


Corneal Repair After Refractive Surgery in Contact Lens Intolerant Patients

Based on the stratified clinical recommendation from Kashnikova et al. (2001), Vitacic is the repair-activating agent of choice for post-PRK and post-LASIK patients who exhibit contact lens intolerance but maintain adequate tear production as confirmed by Schirmer and Norn testing [1]. In this scenario, vitacic procurement enables targeted intervention for a specific patient subgroup that is not optimally served by viscoelastic lubricants — which are reserved for patients with concurrent tear hypoproduction. The preoperative elevation of lacrimal plasmin-like enzyme activity (3.5× normal in contact lens users) provides a biochemical rationale for the repair-promoting activity of nucleotide-based therapy in this population [1].

Tolerability Over Taurine in Corneal Dystrophy

For patients with hereditary reticular corneal dystrophy requiring chronic topical therapy, the demonstrated superior tolerability of Vitacic over taufon (Larina et al., 1998) supports its selection when taurine-based formulations produce unacceptable ocular surface symptoms [2]. In clinical settings equipped with ophthalmic magnetophoresis apparatus, the evidence of further enhanced therapeutic effect with magnetophoretic delivery positions Vitacic procurement alongside the necessary hardware investment to maximize treatment outcomes in this chronic disease context [2].

Safety-Conscious Use in Corneal Erosion and Dry Eye

The Krannig et al. (1989) randomized double-blind trial provides comparative safety data for formulary decision-making: Vitacic was associated with 1 case of severe irritation versus 2 cases of stinging with Solcoseryl in a 94-patient cohort, with no other adverse reactions observed in either group [3]. While Solcoseryl was statistically superior in healing speed for corneal erosions, institutions or patient populations where stinging sensations are a known barrier to compliance may weigh the adverse event profile in favor of Vitacic. This scenario applies specifically when patient-reported comfort is prioritized alongside, or above, the rate of epithelial closure [3].

Multi-Target Purinergic Repair in Corneal Research

In experimental ophthalmology research protocols investigating purinergic signaling in corneal wound healing, Vitacic's five-component nucleoside/nucleotide composition provides a tool compound that simultaneously engages P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptor subtypes expressed on human corneal epithelial cells [4]. Unlike single-agent alternatives (taurine, individual nucleotides, or deproteinized blood extracts), Vitacic enables investigation of synergistic multi-receptor effects on epithelial migration, proliferation, and mucin gene expression in a single ophthalmic formulation with a defined, published composition [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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